[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Overview
Description
The compound “[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, a benzyl group, and a methanol group. The benzyl group is substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar methanol group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Structural and Chemical Properties
The structural and chemical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been extensively studied. These compounds are synthesized through substitution reactions and characterized using various spectroscopic techniques. Their structures, revealed by X-ray diffraction studies, often show the piperidine ring adopting a chair conformation. The study of these compounds includes analysis of molecular interactions, energy frameworks, and thermal properties (Karthik et al., 2021).
Another related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized by condensation reactions, also displays a chair conformation in its piperidine ring. Its crystal structure, determined via X-ray crystallography, provides insights into the geometric distortions and molecular arrangements of such compounds (Benakaprasad et al., 2007).
Medicinal Chemistry and Biological Activity
- Compounds with similar structures have been investigated for their potential medicinal applications. For instance, 4-(aryloxy)phenyl cyclopropyl methanols, including piperidine derivatives, have been synthesized and evaluated for their antitubercular activities. Some of these compounds show significant efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains (Bisht et al., 2010).
Synthetic Applications
- The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol and related compounds has significant applications in organic chemistry. Techniques such as condensation reactions, Friedel-Crafts acylation, and reduction methods are commonly employed. These processes offer insights into the synthetic pathways and yield optimization for complex organic compounds (Rui, 2010).
Corrosion Inhibition
- Related triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies provide valuable information on how similar compounds can be used in industrial applications to prevent material degradation (Ma et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSNDBBPTXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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